PD98059

Content Navigation

CAS Number

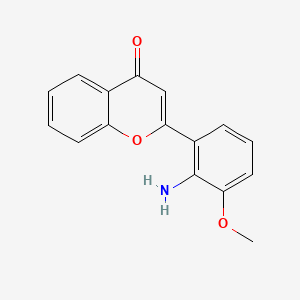

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibitor of Mitogen-Activated Protein Kinase (MAPK) Pathway

2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, also known as PD-98059, is a well-characterized inhibitor of mitogen-activated protein kinase kinase (MAPKK) [, ]. The MAPK pathway is a crucial signaling cascade involved in various cellular processes, including cell proliferation, differentiation, and survival []. By inhibiting MAPKK, PD-98059 disrupts the activation of downstream MAPKs, leading to the modulation of these cellular processes. This property makes PD-98059 a valuable tool for researchers studying the role of the MAPK pathway in various diseases like cancer, neurodegenerative disorders, and inflammatory conditions [].

PD98059 is a synthetic compound recognized as a selective and reversible inhibitor of mitogen-activated protein kinase/ERK kinase (MEK), a crucial enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. The compound is primarily utilized in research settings to dissect the roles of the MAPK pathway in various biological processes. PD98059 inhibits MEK activation by preventing its phosphorylation, thereby blocking the downstream activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) .

PD-98059 acts as a specific inhibitor of MEK, an enzyme that plays a critical role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival []. By inhibiting MEK, PD-98059 disrupts the MAPK signaling cascade, potentially leading to the arrest of cell growth and division. This mechanism has made PD-98059 a valuable tool for studying the role of MAPK signaling in cancer and other proliferative diseases [].

PD98059 functions by inhibiting the phosphorylation of MEK by Raf, which is an upstream activator in the MAPK cascade. The inhibition occurs through a noncompetitive mechanism, with an IC50 value ranging from 2 to 10 µM, depending on the context . This action leads to a decrease in ERK1/2 phosphorylation, ultimately affecting various cellular responses such as proliferation and apoptosis .

The biological activity of PD98059 has been extensively studied, particularly regarding its effects on cell signaling and immune responses. For instance, it has shown effectiveness in attenuating inflammatory responses in animal models, such as reducing organ injury and systemic inflammation induced by zymosan in mice . Additionally, PD98059 has been demonstrated to inhibit the activation of γδ T cells stimulated by Mycobacterium tuberculosis antigens through modulation of the MAPK/ERK pathway . These findings suggest that PD98059 plays a significant role in regulating immune responses and cellular stress pathways.

- Formation of key intermediates: These are synthesized through standard organic reactions such as nucleophilic substitutions and coupling reactions.

- Final assembly: The intermediates are then subjected to cyclization or other modifications to yield PD98059.

- Purification: The final product is purified using techniques like column chromatography to ensure high purity suitable for biological assays.

Detailed synthetic routes may vary depending on the specific laboratory protocols employed.

PD98059 is primarily used in scientific research for:

- Studying signal transduction: It allows researchers to explore the role of the MAPK pathway in various cellular processes including growth, differentiation, and apoptosis.

- Investigating disease mechanisms: Its application extends to studying cancer biology, neurodegenerative diseases, and inflammatory conditions.

- Therapeutic potential: While not approved for clinical use, PD98059 serves as a model compound for developing new therapeutics targeting similar pathways.

Interaction studies involving PD98059 have highlighted its capacity to modulate various cellular pathways. For example:

- In cancer research, PD98059 has been shown to enhance the effects of chemotherapeutic agents like docetaxel by inducing apoptosis in cancer cells .

- Studies indicate that it can significantly reduce ERK1/2 phosphorylation during ischemic conditions, suggesting protective roles against neuronal damage .

- The compound also interacts with other signaling pathways, influencing cell cycle regulators such as cyclin D1 and cyclin E .

Several compounds share structural or functional similarities with PD98059, primarily acting as inhibitors of the MAPK pathway. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| U0126 | Inhibits MEK1/2 | More potent than PD98059 with broader specificity |

| SL327 | Selective inhibitor of MEK1 | Exhibits neuroprotective effects in models of injury |

| Sorafenib | Multi-kinase inhibitor | Approved for clinical use; targets multiple pathways |

| Trametinib | MEK1/2 inhibitor | Used clinically for melanoma; more selective |

PD98059 is unique due to its specificity towards MEK1 and its reversible binding characteristics, making it a valuable tool for dissecting specific signaling events without broader off-target effects.

Binding Affinity and Allosteric Inhibition

PD98059 demonstrates exceptional target specificity through its unique allosteric inhibition mechanism targeting MEK1 and MEK2 kinases. The compound exhibits high binding affinity for MEK1 with an IC50 value ranging from 2-7 μM, while demonstrating reduced affinity for MEK2 with an IC50 of 50 μM, resulting in a selectivity ratio of approximately 7-25 fold favoring MEK1 [1] [2] [3]. This selectivity profile distinguishes PD98059 from other kinase inhibitors and contributes to its utility as a research tool for dissecting MEK-specific signaling pathways.

The binding affinity of PD98059 to MEK1 has been extensively characterized through biochemical assays and binding studies. The compound binds to the inactive conformation of MEK1 with nanomolar to micromolar affinity, as demonstrated by competitive binding assays where PD98059 effectively displaces other allosteric inhibitors from the MEK1 binding site [4] [5]. The allosteric nature of this interaction is evidenced by the compound's ability to bind MEK1 without competing with ATP for the active site, distinguishing it from ATP-competitive inhibitors.

Binding kinetics studies reveal that PD98059 exhibits time-dependent association with MEK1, suggesting a conformational selection mechanism where the inhibitor preferentially binds to specific inactive conformations of the kinase [6]. This binding mode results in stabilization of the inactive MEK1 conformation, preventing the conformational changes necessary for kinase activation by upstream regulators such as c-Raf.

The molecular basis for PD98059's allosteric inhibition involves its interaction with a hydrophobic pocket adjacent to the ATP binding site in MEK1 [6]. This binding site is formed by conserved residues that are distinct from the ATP binding pocket, explaining the non-competitive nature of inhibition. The allosteric binding induces conformational changes that propagate through the protein structure, ultimately disrupting the active site geometry required for catalytic activity.

Non-ATP Competitive Inhibition Mechanism

PD98059 functions as a non-ATP competitive inhibitor, a mechanism that distinguishes it from classical kinase inhibitors that compete directly with ATP for the active site [1] [3] [7]. This non-competitive mechanism is demonstrated by the observation that increasing ATP concentrations do not overcome PD98059-mediated inhibition of MEK1 activity, confirming that the inhibitor does not compete with ATP for binding to the kinase active site.

The non-competitive inhibition mechanism involves PD98059 binding to an allosteric site that is spatially distinct from the ATP binding pocket. This allosteric site is located in a hydrophobic cleft formed by subdomains III and IV of the MEK1 kinase domain, adjacent to the ATP binding region [6]. The binding of PD98059 to this site induces conformational changes that alter the geometry of the active site, rendering it incapable of productive ATP binding and substrate phosphorylation.

Structural studies have revealed that PD98059 binding stabilizes MEK1 in an inactive conformation by preventing the conformational flexibility required for kinase activation [6]. The inhibitor forms multiple interactions with conserved residues in the allosteric pocket, including hydrophobic contacts and potential hydrogen bonding interactions. These interactions lock the kinase in a conformation that is incompatible with the activated state required for ERK1/2 phosphorylation.

The non-ATP competitive mechanism also explains why PD98059 can inhibit already activated MEK1, unlike some inhibitors that only prevent activation. Once bound to the allosteric site, PD98059 can induce conformational changes that disrupt the active site even in previously activated MEK1, leading to loss of kinase activity. This property makes PD98059 particularly useful for studying dynamic MEK signaling processes.

Effects on the MAPK/ERK Signaling Pathway

Inhibition of MAPK Cascade Activation

PD98059 exerts profound effects on MAPK cascade activation through its selective inhibition of MEK1 and MEK2, the central kinases in the ERK signaling pathway [8] [3] [7]. The compound effectively blocks the phosphorylation and activation of ERK1/2 (p42/p44 MAPK) by preventing MEK-mediated dual phosphorylation of these downstream kinases. Studies demonstrate that PD98059 treatment results in greater than 95% reduction in ERK1/2 phosphorylation at concentrations of 1-10 μM, effectively shutting down this critical signaling pathway [9].

The inhibition of MAPK cascade activation by PD98059 occurs through its binding to inactive MEK1 and MEK2, preventing their phosphorylation and activation by upstream kinases such as c-Raf [1] [3]. This mechanism ensures that the MAPK cascade is blocked at the MEK level, preventing signal transmission to downstream ERK substrates. The effectiveness of this inhibition has been demonstrated across multiple cell types and experimental systems, establishing PD98059 as a reliable tool for studying ERK-dependent cellular processes.

Temporal studies of PD98059 action reveal that the compound can rapidly inhibit ongoing ERK signaling within minutes of treatment, indicating its ability to disrupt established signaling cascades [8] [10]. The inhibition is reversible upon drug washout, allowing for temporal control of ERK signaling in experimental systems. This reversibility has been exploited in studies examining the kinetics of ERK signaling and its role in various cellular processes.

The selectivity of PD98059 for the MEK-ERK pathway is demonstrated by its lack of effect on other MAPK pathways, including the JNK and p38 MAPK cascades [8] [3]. This selectivity is particularly important for research applications, as it allows investigators to specifically interrogate ERK signaling without confounding effects on other stress-activated protein kinase pathways.

Downstream Cellular Effects

The inhibition of MEK-ERK signaling by PD98059 results in cascading effects on numerous downstream cellular processes that depend on ERK activity for their regulation [8] [11] [12]. These downstream effects provide insight into the physiological roles of ERK signaling and demonstrate the broad cellular impact of MEK inhibition.

Cell proliferation represents one of the most significant downstream effects of PD98059 treatment. The compound dose-dependently inhibits cell growth and proliferation in multiple cell types, with IC50 values typically ranging from 5-20 μM [13] [14] [8]. This antiproliferative effect results from ERK-dependent regulation of cell cycle progression, particularly the G1/S transition. PD98059 treatment leads to G1 cell cycle arrest through its effects on cyclin D1 expression and cyclin-dependent kinase activity [15] [11].

Transcriptional regulation represents another major downstream target of PD98059 action. The compound significantly suppresses the expression of ERK-dependent immediate early genes, including the transcription factor Egr-1 [8]. This suppression occurs through the disruption of ERK-mediated phosphorylation of transcription factors and co-activators that regulate gene expression. The effect on Egr-1 is particularly pronounced, with 20 μM PD98059 almost completely blocking its induction in response to extracellular stimuli.

PD98059 also affects the expression of cell surface molecules involved in cellular activation and adhesion. Treatment with the compound partially inhibits the upregulation of CD44 and CD69 expression in activated cells, while having no effect on other activation markers such as CD86 [8]. This selective effect suggests that different activation pathways utilize distinct signaling mechanisms, with some being ERK-dependent and others being ERK-independent.

The compound's effects extend to cellular stress responses and survival mechanisms. PD98059 has been shown to modulate apoptosis in a context-dependent manner, either promoting or inhibiting cell death depending on the cellular context and the presence of other stimuli [11] [12]. This dual effect reflects the complex role of ERK signaling in balancing cell survival and death pathways.

Selectivity and Off-Target Interactions

Activity Against Other Kinases

PD98059 demonstrates remarkable selectivity for MEK1 and MEK2 compared to other kinases, a property that has been extensively characterized through comprehensive kinase profiling studies [1] [3] [16]. Systematic screening against panels of protein kinases reveals that PD98059 shows minimal inhibitory activity against more than 18 different serine/threonine protein kinases at concentrations up to 100 μM. This exceptional selectivity profile includes lack of activity against closely related dual-specificity kinases and other components of MAPK signaling pathways.

The selectivity of PD98059 extends to other MAP kinase family members, with the compound showing no significant inhibition of MKK3, MKK4 (SEK), or MKK6 at concentrations up to 100 μM [1] [7]. This selectivity is particularly important given the structural similarities between these kinases and MEK1/2. The lack of cross-reactivity with these related kinases demonstrates the specificity of PD98059's allosteric binding site and validates its use as a selective MEK inhibitor.

Studies examining PD98059's effects on upstream kinases in the MAPK pathway reveal that the compound does not inhibit c-Raf activity, and in some cases may actually enhance Raf activation [3]. This paradoxical effect results from the relief of negative feedback inhibition normally exerted by active ERK on upstream pathway components. The enhanced Raf activity in the presence of PD98059 provides evidence for the existence of feedback regulatory mechanisms within the MAPK pathway.

The compound also lacks activity against other major kinase families, including protein kinase C (PKC), cyclic adenosine monophosphate-dependent protein kinase (PKA), and receptor tyrosine kinases such as the epidermal growth factor receptor [16]. This broad selectivity profile confirms that PD98059's inhibitory effects are specifically mediated through MEK inhibition rather than through non-specific kinase inhibition.

Interaction with the Aryl Hydrocarbon Receptor (AHR)

Beyond its well-characterized MEK inhibitory activity, PD98059 exhibits significant interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and cellular responses to environmental chemicals [9] [17] [18]. This off-target interaction occurs at concentrations commonly used for MEK inhibition studies, potentially confounding experimental interpretations when PD98059 is used as a research tool.

PD98059 functions as an AHR antagonist with an IC50 of approximately 4 μM for inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) binding to the receptor [9]. The compound also inhibits AHR transformation with an IC50 of 1 μM, demonstrating potent antagonistic activity at concentrations within the range typically used for MEK inhibition studies. This dual activity profile means that experiments using PD98059 at concentrations above 1-5 μM may experience both MEK inhibition and AHR antagonism.

The AHR antagonistic activity of PD98059 results from its flavonoid structure, which shares structural similarities with natural AHR ligands [9] [17]. The compound effectively competes with endogenous and exogenous AHR ligands for receptor binding, leading to inhibition of AHR-mediated gene transcription. This includes suppression of cytochrome P450 1A1 (CYP1A1) and other phase I metabolic enzymes normally induced by AHR activation.

The physiological significance of PD98059's AHR antagonism depends on the experimental context and the cell types being studied. In cells where AHR signaling plays important roles, such as hepatocytes or cells involved in xenobiotic metabolism, the dual MEK/AHR effects of PD98059 may complicate data interpretation. Researchers must consider this off-target activity when designing experiments and interpreting results, particularly when studying cellular processes that may involve both MEK and AHR signaling pathways.

Modulation of Autophagy and Other Cellular Processes

PD98059 demonstrates significant effects on autophagy, a critical cellular process involved in protein and organelle degradation, that appear to be both MEK-dependent and MEK-independent [19] [20] [21]. The compound inhibits autophagy through multiple mechanisms, including direct effects on autophagic flux and indirect effects mediated through MEK inhibition and AHR antagonism.

Studies in pancreatic acinar cells reveal that PD98059 treatment results in improved autophagic pathway function by enhancing lysosomal function and reducing trypsinogen activation [19]. The compound increases cathepsin-L activity and lysosomal-associated membrane protein 2 expression while reducing markers of autophagic stress such as Beclin-1 and LC3-II. These effects suggest that PD98059 can enhance autophagic clearance mechanisms under certain pathological conditions.

In neuronal systems, PD98059 demonstrates protective effects against mitochondrial-mediated apoptosis and autophagy following ischemic injury [20] [22]. The compound reduces the opening of mitochondrial permeability transition pores, decreases cytochrome c release, and inhibits caspase-3 activation. These neuroprotective effects appear to involve modulation of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial dynamics and autophagy.

PD98059 also affects cellular energy metabolism through mechanisms that may be independent of MEK inhibition [23] [24]. At low concentrations insufficient to inhibit MEK, the compound can promote mitochondrial activity and facilitate energy-restoring processes during cellular stress. This metabolic effect involves enhancement of mitochondrial function and may contribute to the compound's protective effects in certain experimental models.

The compound's effects on calcium signaling represent another off-target activity with potential physiological significance [10] [25]. PD98059 reduces agonist-induced calcium entry into cells through mechanisms independent of MEK inhibition, potentially affecting calcium-dependent cellular processes such as neurotransmission and muscle contraction. This off-target activity on calcium channels may contribute to some of the compound's biological effects in excitable tissues.

In Silico Modeling and Docking Studies

Computational Analysis of MEK1 Binding

Computational modeling studies have provided detailed insights into the molecular mechanisms underlying PD98059's selective binding to MEK1 and its allosteric inhibition mechanism [26] [27] [28]. Molecular docking analyses reveal that PD98059 binds to a hydrophobic allosteric pocket adjacent to the ATP binding site, formed by conserved residues in kinase subdomains III and IV. The binding pose shows the flavonoid structure fitting snugly into this pocket with optimal geometric complementarity.

Detailed analysis of the PD98059-MEK1 binding interface reveals key molecular interactions that contribute to binding affinity and selectivity [27]. The compound forms hydrogen bonds with critical residues including Ser212 in the activation loop, which is essential for MEK1 inhibition. Additional stabilizing interactions include van der Waals contacts with hydrophobic residues lining the allosteric pocket, including Lys97, Val127, and Met143.

Molecular dynamics simulations of the PD98059-MEK1 complex demonstrate the stability of the inhibitor binding and its effects on protein conformation [27]. The simulations reveal that PD98059 binding induces subtle but significant conformational changes in MEK1 that propagate from the allosteric site to the active site. These conformational changes result in disruption of the catalytic geometry required for kinase activity.

Free energy calculations using computational methods provide quantitative estimates of PD98059's binding affinity to MEK1 [27]. The calculated binding free energy values are consistent with experimental IC50 measurements, validating the computational models. The analysis reveals that binding is primarily driven by favorable enthalpic interactions, with entropic contributions playing a smaller role.

The computational studies also provide insights into the molecular basis for PD98059's selectivity between MEK1 and MEK2 [26]. Comparative modeling of PD98059 binding to both kinases reveals subtle differences in the allosteric binding pockets that contribute to the observed selectivity. These differences involve non-conserved residues that affect the shape and electrostatic properties of the binding site.

Comparative Docking with Other Inhibitors

Comparative docking studies examining PD98059 alongside other MEK inhibitors provide valuable insights into structure-activity relationships and binding mechanism diversity [26] [27]. These studies reveal that while many MEK inhibitors bind to the same general allosteric pocket, they adopt different binding poses and make distinct sets of molecular interactions.

Comparison with other first-generation MEK inhibitors such as U0126 reveals both similarities and differences in binding modes [6]. Both compounds bind to overlapping regions of the allosteric pocket and interact with Ser212, but they adopt different orientations and make distinct hydrophobic contacts. U0126 demonstrates approximately 100-fold higher affinity than PD98059, which correlates with additional favorable interactions observed in the computational models.

Docking comparisons with newer generation MEK inhibitors such as trametinib, cobimetinib, and selumetinib reveal the evolution of inhibitor design [27]. These newer compounds typically make more extensive interactions with the allosteric pocket and achieve higher binding affinities. The computational studies reveal how structural modifications have been used to optimize binding affinity while maintaining selectivity.

Analysis of binding kinetics through computational methods reveals differences in the association and dissociation rates of various MEK inhibitors [28]. PD98059 demonstrates relatively fast association and dissociation kinetics compared to some newer inhibitors, consistent with its reversible inhibition mechanism. The computational studies suggest that differences in binding kinetics may contribute to the distinct pharmacological profiles of different MEK inhibitors.

Virtual screening studies using PD98059 as a template have identified novel potential MEK inhibitors with improved properties [26]. These studies demonstrate how computational methods can be used to optimize existing scaffolds and identify new chemical series with enhanced potency and selectivity. The flavonoid scaffold of PD98059 has served as a starting point for the design of improved MEK inhibitors.

Structure-Function Relationships in Biological Systems

The structure-function relationships of PD98059 in biological systems reflect the compound's unique flavonoid scaffold and its multiple biological targets [26] [29] [30]. The flavonoid core structure provides the chemical foundation for both MEK inhibitory activity and AHR antagonism, with specific structural features contributing to each activity. Understanding these relationships is crucial for interpreting the compound's biological effects and for designing improved derivatives.

The flavonoid backbone of PD98059 consists of a benzopyran-4-one core with an amino-methoxyphenyl substituent that is essential for MEK inhibitory activity [29]. Structure-activity relationship studies reveal that the methoxy group and amino substitution are critical for binding to the MEK1 allosteric pocket. Modifications to these groups significantly reduce inhibitory potency, demonstrating their importance for the compound's primary biological activity.

The same flavonoid structure that confers MEK inhibitory activity also enables AHR binding, as flavonoids are natural ligands for this receptor [9] [30]. The planar aromatic structure and hydroxyl/methoxy substitution pattern allow PD98059 to fit into the AHR ligand binding domain and compete with other flavonoid ligands. This dual activity profile illustrates how a single chemical scaffold can interact with multiple biological targets through different binding mechanisms.

Metabolic studies reveal that PD98059 can undergo biotransformation in cellular systems, potentially generating metabolites with altered biological activities [31]. Some metabolites retain MEK inhibitory activity while others may have different target profiles. The estrogenic effects observed with PD98059 in some systems may result from metabolic conversion to compounds with estrogen receptor activity, demonstrating the importance of considering metabolic factors in structure-function relationships.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

HGF-mediated Up-regulation of PHLDA2 Is Associated With Apoptosis in Gastric Cancer

Sung Ae Koh, Kyung Hee LeePMID: 34475057 DOI: 10.21873/anticanres.15242

Abstract

Expression of pleckstrin homology-like domain family A member 2 (PHLDA2) has been reported to be suppressed or activated in several cases of malignant tumors. However, its apoptotic regulatory mechanism and role in gastric cancer are not understood. This study examined the role of PHLDA2 in apoptosis in gastric cancer.We used cell culture, western blotting, semiquantitative reverse transcription polymerase chain reaction, MTT assays, and PHLDA2 knockdown with short hairpin RNA (shRNA).

To identify the pathway associated with HGF-induced PHLDA2 up-regulation, the cells were treated with PI3-kinase inhibitor (LY294002), MEK inhibitor (PD098059), or p38 inhibitor (SB203580) and then analyzed by western blotting. HGF-mediated changes in PHLDA2 protein levels were only decreased by LY294002. PHLDA2-shRNA cells showed decreased levels of p53 and increased levels of pAKT. Furthermore, HGF-induced cell proliferation and in vitro invasion were increased in PHLDA2 knockdown cells and HGF-induced cell apoptosis was increased in PHLDA2 knockdown cells.

PHLDA2 plays a role in gastric cancer tumorigenesis by inhibiting apoptosis through the PI3K/AKT pathway.

Glycyrrhizic acid suppresses early stage of adipogenesis through repression of MEK/ERK-mediated C/EBPβ and C/EBPδ expression in 3T3-L1 cells

Masayuki Yamamoto, Yasuna Nagasawa, Ko FujimoriPMID: 34302803 DOI: 10.1016/j.cbi.2021.109595

Abstract

Glycyrrhizic acid (GA), a major constituent of the root of licorice (Glycyrrhiza glabra), and has various biological activities, including anti-obesity property. However, the molecular mechanism of anti-adipogenic effect of GA is still unclear. In this study, we investigated the anti-adipogenic effects of GA in mouse adipocytic 3T3-L1 cells and elucidated its underlying molecular mechanism. GA decreased the intracellular triglyceride level. The expression levels of the adipogenic and lipogenic genes were lowered by treatment with GA in a concertation-dependent manner. In contrast, GA did not affect the lipolytic gene expression and the released glycerol level. GA suppressed the early stage of adipogenesis when it was added for 0-3 h after initiation of adipogenesis. Moreover, GA reduced the mRNA levels of CCAAT/enhancer binding protein (C/EBP) β and C/EBPδ, both of which activate the early stage of adipogenesis. Furthermore, GA decreased phosphorylation of extracellular signal-regulated kinase [ERK: p44/42 mitogen-activated protein kinase (MAPK)] in the early stage of adipogenesis. In addition, a MAPK kinase (MEK) inhibitor, PD98059 reduced the C/EBPβ and C/EBPδ gene expression. These results indicate that GA suppressed the early stage of adipogenesis through repressing the MEK/ERK-mediated C/EBPβ and C/EBPδ expression in 3T3-L1 cells. Thus, GA has an anti-adipogenic ability and a possible agent for treatment of obesity.The MAP kinase inhibitor PD98059 reduces chromosomal instability in the autoimmune encephalomyelitis SJL/J-mouse model of multiple sclerosis

Sabry M Attia, Sheikh F Ahmad, Ahmed Nadeem, Mohamed S M Attia, Mushtaq A Ansari, Gamaleldin I Harisa, Mohammed A Al-Hamamah, Mohamed A Mahmoud, Saleh A BakheetPMID: 33551096 DOI: 10.1016/j.mrgentox.2020.503278

Abstract

Multiple sclerosis (MS), a disease in which the immune system attacks nerve cells, has been associated with both genetic and environmental risk factors. We observed increased micronucleus (MN) formation in SJL/J mouse experimental autoimmune encephalomyelitis (EAE), an animal model of MS. Most of these MN were due to chromosomal loss. Increased activation of MAP kinases, which leads to disruption of the mitotic spindle and improper segregation of chromosomes, is associated with MS. MAP kinase inhibitors, such as PD98059, may therefore be beneficial for MS. In the EAE model, PD98059 treatment reduced adverse effects, including MN formation, lipid peroxidation, and GSH oxidation. Interventions that mitigate chromosomal instability may have therapeutic value in MS.The Effects of Insulin on Immortalized Rat Schwann Cells, IFRS1

Tomokazu Saiki, Nobuhisa Nakamura, Megumi Miyabe, Mizuho Ito, Tomomi Minato, Kazunori Sango, Tatsuaki Matsubara, Keiko NarusePMID: 34071138 DOI: 10.3390/ijms22115505

Abstract

Schwann cells play an important role in peripheral nerve function, and their dysfunction has been implicated in the pathogenesis of diabetic neuropathy and other demyelinating diseases. The physiological functions of insulin in Schwann cells remain unclear and therefore define the aim of this study. By using immortalized adult Fischer rat Schwann cells (IFRS1), we investigated the mechanism of the stimulating effects of insulin on the cell proliferation and expression of myelin proteins (myelin protein zero (MPZ) and myelin basic protein (MBP). The application of insulin to IFRS1 cells increased the proliferative activity and induced phosphorylation of Akt and ERK, but not P38-MAPK. The proliferative potential of insulin-stimulated IFRS1 was significantly suppressed by the addition of LY294002, a PI3 kinase inhibitor. The insulin-stimulated increase in MPZ expression was significantly suppressed by the addition of PD98059, a MEK inhibitor. Furthermore, insulin-increased MBP expression was significantly suppressed by the addition of LY294002. These findings suggest that both PI3-K/Akt and ERK/MEK pathways are involved in insulin-induced cell growth and upregulation of MPZ and MBP in IFRS1 Schwann cells.Novel role of CXCL14 in modulating STAR expression in luteinized granulosa cells: implication for progesterone synthesis in PCOS patients

Jia Qi, Jiaxing Li, Yuan Wang, Wangsheng Wang, Qinling Zhu, Yaqiong He, Yao Lu, Hasiximuke Wu, Xinyu Li, Zhenyi Zhu, Ying Ding, Rui Xu, Yun SunPMID: 33129993 DOI: 10.1016/j.trsl.2020.10.009

Abstract

Polycystic ovary syndrome (PCOS) is one of the most common endocrine disorders in reproductive-age women. Reduced progesterone levels are associated with luteal phase deficiency in women with PCOS. The levels of C-X-C motif chemokine ligand-14 (CXCL14) were previously reported to be decreased in human-luteinized granulosa (hGL) cells derived from PCOS patients. However, the function of CXCL14 in hGL cells and whether CXCL14 affects the synthesis of progesterone in hGL cells remain unclear. In the present study, the levels of CXCL14 were reduced in follicular fluid and hGL cells in PCOS patients, accompanied by decreased progesterone levels in follicular fluid and decreased steroidogenic acute regulatory (STAR) expression in hGL cells. CXCL14 administration partially reversed the low progesterone production and STAR expression in hGL cells obtained from PCOS patients. In primary hGL cells, CXCL14 upregulated STAR expression and progesterone production. CXCL14 activated the phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB) and CREB inhibitor attenuated the modulation of StAR expression by CXCL14. P38 and Jun N-terminal kinase (JNK) pathways were also activated by CXCL14 and inhibition of p38 and JNK attenuated the increase of phosphorylation of CREB, STAR expression and progesterone production caused by CXCL14. Our findings revealed the novel role of CXCL14 in upregulation of STAR expression and progesterone synthesis through CREB phosphorylation via activation of p38 and JNK pathways in hGL cells. This is likely contributing to the dysfunction in steroidogenesis in granulosa cells from PCOS patients.Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAF

Aml I Mekkawy, Youssef W Naguib, Suhaila O Alhaj-Suliman, Emad I Wafa, Kareem Ebeid, Timothy Acri, Aliasger K SalemPMID: 34252520 DOI: 10.1016/j.ijpharm.2021.120876

Abstract

Melanoma, the most malignant form of skin cancer, shows resistance to traditional anticancer drugs including paclitaxel (PTX). Furthermore, over 50% of melanoma cases express the BRAFmutation which activates the MAPK pathway increasing cell proliferation and survival. In the current study, we investigated the capacity of the combination therapy of PTX and the MAPK inhibitor, PD98059, to enhance the cytotoxicity of PTX against melanoma and therefore improve treatment outcomes. Synergistic in vitro cytotoxicity was observed when soluble PTX and PD98059 were used to treat the A375 melanoma cell line as evidenced by a significant reduction in the cell viability and IC

value for PTX. Then, in further studies, TPGS-emulsified PD98059-loaded PLGA nanoparticles (NPs) were prepared, characterized in vitro and assessed for therapeutic efficacy when used in combination with soluble PTX. The average particle size (180 nm d.), zeta potential (-34.8 mV), polydispersity index (0.081), encapsulation efficiency (20%), particle yield (90.8%), and drug loading (6.633 µg/mg) of the prepared NPs were evaluated. Also, cellular uptake and in vitro cytotoxicity studies were performed with these PD98059-loaded NPs and compared to soluble PD98059. The PD98059-loaded NPs were superior to soluble PD98059 in terms of both cellular uptake and in vitro cytotoxicity in A375 cells. In in vivo studies, using A375 challenged mice, we report improved survival in mice treated with soluble PTX and PD98059-loaded NPs. Our findings suggest the potential for using this combinatorial therapy in the management of patients with metastatic melanoma harboring the BRAF mutation as a means to improve survival outcomes.

Long-Lasting Activity of ERK Kinase Depends on NFATc1 Induction and Is Involved in Cell Migration-Fusion in Murine Macrophages RAW264.7

Roberta Russo, Selene Mallia, Francesca Zito, Nadia LampiasiPMID: 33255852 DOI: 10.3390/ijms21238965

Abstract

Macrophages are mononuclear cells that become osteoclasts (OCs) in the presence of two cytokines, macrophage colony-stimulating factor (M-CSF), and receptor activator of NF-κB ligand (RANKL). RANKL binding to its specific receptor RANK leads to OCs differentiation mainly by nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). In our previous study, the analysis of the protein network in NFATc1-knockdown cells, using the Ingenuity Pathway Analysis (IPA), showed a link between NFATc1 and Mitogen-activated protein kinase kinase (MEK)-extracellular receptor kinase (ERK) signaling pathway. Therefore, this study aimed to extend our knowledge of the relationship between NFATc1 and the ERK. Here, we demonstrate that delayed ERK1/2 phosphorylation in pre-OC RANKL-induced depends on NFATc1. Indeed, the knockdown of NFATc1 reduced the phosphorylation of ERK1/2 (60%) and the pharmacological inhibition of the ERK1/2 kinase activity impairs the expression of NFATc1 without preventing its translocation into the nucleus. Furthermore, silencing of NFATc1 significantly reduced RANKL-induced migration (< 0.01), and most pre-OCs are still mononuclear after 48 h (80 ± 5%), despite the presence of actin rings. On the other hand, the inhibitors FR180204 and PD98059 significantly reduced RANKL-induced cell migration (

< 0.01), leading to a reduction in the number of multinucleated cells. Finally, we suggest that long-lasting ERK activity depends on NFATc1 induction and is likely linked to cell migration, fusion, and OC differentiation.

Effect of Whole Tissue Culture and Basic Fibroblast Growth Factor on Maintenance of Tie2 Molecule Expression in Human Nucleus Pulposus Cells

Kosuke Sako, Daisuke Sakai, Yoshihiko Nakamura, Jordy Schol, Erika Matsushita, Takayuki Warita, Natsumi Horikita, Masato Sato, Masahiko WatanabePMID: 33946902 DOI: 10.3390/ijms22094723

Abstract

Previous work showed a link between Tie2nucleus pulposus progenitor cells (NPPC) and disc degeneration. However, NPPC remain difficult to maintain in culture. Here, we report whole tissue culture (WTC) combined with fibroblast growth factor 2 (FGF2) and chimeric FGF (cFGF) supplementation to support and enhance NPPC and Tie2 expression. We also examined the role of PI3K/Akt and MEK/ERK pathways in FGF2 and cFGF-induced Tie2 expression. Young herniating nucleus pulposus tissue was used. We compared WTC and standard primary cell culture, with or without 10 ng/mL FGF2. PI3K/Akt and MEK/ERK signaling pathways were examined through western blotting. Using WTC and primary cell culture, Tie2 positivity rates were 7.0 ± 2.6% and 1.9 ± 0.3% (

= 0.004), respectively. Addition of FGF2 in WTC increased Tie2 positivity rates to 14.2 ± 5.4% (

= 0.01). FGF2-stimulated expression of Tie2 was reduced 3-fold with the addition of the MEK inhibitor PD98059 (

= 0.01). However, the addition of 1 μM Akt inhibitor, 124015-1MGCN, only reduced small Tie2 expression (

= 0.42). cFGF similarly increased the Tie2 expression, but did not result in significant phosphorylation in both the MEK/ERK and PI3K/Akt pathways. WTC with FGF2 addition significantly increased Tie2 maintenance of human NPPC. Moreover, FGF2 supports Tie2 expression via MEK/ERK and PI3K/Akt signals. These findings offer promising tools and insights for the development of NPPC-based therapeutics.

Brain-Derived Neurotrophic Factor Regulates Ishikawa Cell Proliferation through the TrkB-ERK1/2 Signaling Pathway

Maosheng Cao, Qiaoge Niu, XinYu Xiang, Chenfeng Yuan, Tariq Iqbal, Yuwen Huang, Meng Tian, Zijiao Zhao, Chunjin Li, Xu ZhouPMID: 33302387 DOI: 10.3390/biom10121645

Abstract

(1) Background: Endometrial regulation is a necessary condition for maintaining normal uterine physiology, which is driven by many growth factors. Growth factors produced in the endometrium are thought to be related to the proliferation of endometrial cells induced by estradiol-17β (E). In this study, we found that E

can induce the secretion of brain-derived neurotrophic factor (BDNF) in Ishikawa cells (the cells of an endometrial cell line). Furthermore, Ishikawa cells were used in exploring the regulatory role of BDNF in endometrial cells and to clarify the potential mechanism. (2) Methods: Ishikawa cells were treated with different concentrations of BDNF (100, 200, 300, 400, and 500 ng/mL). The mRNA expression levels of various proliferation-related genes were detected through quantitative reverse transcription polymerase chain reaction, and the expression of various proliferation-related genes was detected by knocking out BDNF or inhibiting the binding of BDNF to its receptor TrkB. The expression levels of various proliferation-related genes were detected by performing Western blotting on the TrkB-ERK1/2 signaling pathway. (3) Results: Exogenous BDNF promoted the growth of the Ishikawa cells, but the knocking down of BDNF or the inhibition of TrkB reduced their growth. Meanwhile, BDNF enhanced cell viability and increased the expression of proliferation-related genes, including cyclin D1 and cyclin E2. More importantly, the BDNF-induced proliferation of the Ishikawa cells involved the ERK1/2 signaling pathway. (4) Conclusions: The stimulating effect of exogenous E

on the expression of BDNF in the uterus and the action of BDNF promoted the proliferation of the Ishikawa cells through the TrkB-ERK1/2 signal pathway.

Inhibition of extracellular signal-regulated kinase/calpain-2 pathway reduces neuroinflammation and necroptosis after cerebral ischemia-reperfusion injury in a rat model of cardiac arrest

Wen-Yan Wang, Lu Xie, Xin-Sen Zou, Nuo Li, Ye-Gui Yang, Zhi-Jiang Wu, Xin-Yue Tian, Gao-Yang Zhao, Meng-Hua ChenPMID: 33517223 DOI: 10.1016/j.intimp.2021.107377

Abstract

Cerebral ischemia-reperfusion injury (CIRI) is the leading cause of poor neurological prognosis after cardiopulmonary resuscitation (CPR). We previously reported that the extracellular signal-regulated kinase (ERK) activation mediates CIRI. Here, we explored the potential ERK/calpain-2 pathway role in CIRI using a rat model of cardiac arrest (CA).Adult male Sprague-Dawley rats suffered from CA/CPR-induced CIRI, received saline, DMSO, PD98059 (ERK1/2 inhibitor, 0.3 mg/kg), or MDL28170 (calpain inhibitor, 3.0 mg/kg) after spontaneous circulation recovery. The survival rate and the neurological deficit score (NDS) were utilized to assess the brain function. Hematoxylin stain, Nissl staining, and transmission electron microscopy were used to evaluate the neuron injury. The expression levels of p-ERK, ERK, calpain-2, neuroinflammation-related markers (GFAP, Iba1, IL-1β, TNF-α), and necroptosis proteins (TNFR1, RIPK1, RIPK3, p-MLKL, and MLKL) in the brain tissues were determined by western blotting and immunohistochemistry. Fluorescent multiplex immunohistochemistry was used to analyze the p-ERK, calpain-2, and RIPK3 co-expression in neurons, and RIPK3 expression levels in microglia or astrocytes.

At 24 h after CA/CPR, the rats in the saline-treated and DMSO groups presented with injury tissue morphology, low NDS, ERK/calpain-2 pathway activation, and inflammatory cytokine and necroptosis protein over-expression in the brain tissue. After PD98059 and MDL28170 treatment, the brain function was improved, while inflammatory response and necroptosis were suppressed by ERK/calpain-2 pathway inhibition.

Inflammation activation and necroptosis involved in CA/CPR-induced CIRI were regulated by the ERK/calpain-2 signaling pathway. Inhibition of that pathway can reduce neuroinflammation and necroptosis after CIRI in the CA model rats.